molecular formula C7H13NO2 B153617 trans-4-Aminocyclohexanecarboxylic acid CAS No. 3685-25-4

trans-4-Aminocyclohexanecarboxylic acid

Cat. No. B153617
CAS RN: 3685-25-4
M. Wt: 143.18 g/mol
InChI Key: DRNGLYHKYPNTEA-UHFFFAOYSA-N
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Description

Trans-4-Aminocyclohexanecarboxylic acid is a cyclohexane derivative with an amino group at the fourth position and a carboxylic acid group. It is a chiral molecule with potential applications in medicinal chemistry, particularly as a building block for peptides and as an antiplasmin drug . Its molecular structure allows it to adopt specific conformations that are significant in biological systems.

Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in various studies. One approach involves the resolution of racemic mixtures to obtain optically active forms, which are then used to prepare other derivatives . Another method reported is the synthesis from dimethyl 4-cyanophthalate or aminophthalide, leading to different isomers with potential antiplasmin activity . Additionally, a convenient access to both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a related compound, has been developed from trans-cyclohexane-1,2-dicarboxylic acid, which could be adapted for the synthesis of trans-4-Aminocyclohexanecarboxylic acid .

Molecular Structure Analysis

The molecular conformations of trans-4-Aminocyclohexanecarboxylic acid and its derivatives have been studied using NMR and molecular orbital methods. These studies reveal that the trans isomers prefer staggered conformations with specific atomic distances playing a role in their biological activity . The helical secondary structure of related β-amino acid oligomers, which could be relevant for trans-4-Aminocyclohexanecarboxylic acid, has been characterized by crystallography and circular dichroism spectra .

Chemical Reactions Analysis

The chemical reactivity of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in the context of their potential medicinal applications. For instance, the amine-nitrous acid reaction has been examined for the synthesis of hydroxy compounds from cyclohexylamines derived from trans-4-Aminocyclohexanecarboxylic acid . Additionally, the synthesis of peptide-like derivatives containing sarcolysine has been reported, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-4-Aminocyclohexanecarboxylic acid derivatives are influenced by their molecular structure. The preferred conformations in aqueous solution and the impact of substituents on the cyclohexane ring have been deduced from NMR spectra . The presence of fluorine atoms, as in the case of 1-Amino-4,4-difluorocyclohexanecarboxylic acid, affects the compound's conformation, lipophilicity, acidity, and fluorescent properties, suggesting potential applications in drug discovery .

Scientific Research Applications

Conformational Analysis and Molecular Rotations

Research on trans-4-Aminocyclohexanecarboxylic acid and its derivatives has primarily focused on understanding their conformational behavior and molecular rotations. A study by Nohira, Ehara, and Miyashita (1970) presented the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and examined their amine-nitrous acid reactions, confirming the signs of optical rotations of hydroxy compounds derived from these amines (Nohira, Ehara, & Miyashita, 1970).

Synthesis and Structural Applications

The synthesis of trans-4-Aminocyclohexanecarboxylic acid derivatives has been a significant area of interest. Schinnerl et al. (2003) reported the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), demonstrating the incorporation of APiC residues into 14-helix β-peptide oligomers (Schinnerl, Murray, Langenhan, & Gellman, 2003). Additionally, Berkessel, Glaubitz, and Lex (2002) described a process to obtain enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a vital building block for helical β-peptides, from trans-cyclohexane-1,2-dicarboxylic acid (Berkessel, Glaubitz, & Lex, 2002).

Antistaphylococcal Activity

Derivatives of trans-4-Aminocyclohexanecarboxylic acid have been explored for their potential in antimicrobial applications. Fujii et al. (1977) prepared derivatives of 4-aminocyclohexanecarboxylic acid and aminobenzoic acid, testing them against Staphylococcus aureus infections in mice. They found notable antistaphylococcal activity in several derivatives (Fujii, Bush, Shores, Johnson, Garascia, & Cook, 1977).

Peptide-like Derivatives

The synthesis of peptide-like derivatives containing trans-4-Aminocyclohexanecarboxylic acids has been investigated. Karpavichyus et al. (1978) synthesized benzyl esters of N-carbobenzoxy derivatives of cis- and trans-4-aminocyclohexanecarboxylic acid, creating derivatives containing a sarcolysine residue (Karpavichyus, Patotskene, & Knunyants, 1978).

Structural and Conformational Studies

Further research has focused on the structural and conformational properties of trans-4-Aminocyclohexanecarboxylic acid derivatives. Studies like those conducted by Yanaka et al. (1981) have investigated the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids using NMR and molecular orbital methods, revealing insights into their preferred conformations in aqueous solutions (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Safety And Hazards

Trans-4-Aminocyclohexanecarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGLYHKYPNTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30901273
Record name NoName_367
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Molecular Weight

143.18 g/mol
Source PubChem
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Product Name

trans-4-Aminocyclohexanecarboxylic acid

CAS RN

1776-53-0, 3685-23-2, 3685-25-4
Record name 4-Aminocyclohexanecarboxylic acid
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Record name cis-4-Aminocyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-amino-, trans-
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Record name Cyclohexanecarboxylic acid, 4-amino
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Record name Cis-4-amino-1-cyclohexanecarboxylic acid
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Synthesis routes and methods

Procedure details

p-Aminobenzoic acid is hydrogenated in the presence of a platinum catalyst to give a yield of 67% of theory of 4-aminocyclohexylcarboxylic acid; m.p. 256°-258° C. The reaction with phosphorus trichloride/phosphorous acid takes place in the manner described in Example 1 and gives the desired compound in a yield of 32% of theory; m.p. 235°-238° C. (decomp.); Mrel =0.27.
Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Aminocyclohexanecarboxylic acid
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trans-4-Aminocyclohexanecarboxylic acid
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trans-4-Aminocyclohexanecarboxylic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
trans-4-Aminocyclohexanecarboxylic acid

Citations

For This Compound
72
Citations
M Marastoni, M Bazzaro, F Micheletti, R Gavioli… - Bioorganic & medicinal …, 2002 - Elsevier
… EBV) subdominant epitope derived from the membrane protein LMP2, we have synthesized and tested CLG analogues containing cis- and/or trans-4-aminocyclohexanecarboxylic acid (…
Number of citations: 5 www.sciencedirect.com
A Fujii, JH Bush, KE Shores, RG Johnson… - Journal of …, 1977 - Elsevier
Derivatives of 4-aminocyclohexanecarboxylic acid and aminobenzoic acid were prepared and tested against experimentally induced Staphylococcus aureus infections in mice, cis- and …
Number of citations: 18 www.sciencedirect.com
KR Snyder, TF Murray, GE DeLander… - Journal of medicinal …, 1993 - ACS Publications
Design Rationale and Synthesis. Molecular mod-eling with the AMBER15· 16 program was used to examine possible conformational constraints for incorporation into positions 2 and 3 …
Number of citations: 26 pubs.acs.org
WY Chen, RK Olsen - The Journal of Organic Chemistry, 1975 - ACS Publications
… In this study, trans- 4-aminocyclohexanecarboxylic acid (2a)5 was chosen as an appropriate model, since in the quinomycins the dithiane amino acid moiety has, in the 2,5 positions, …
Number of citations: 10 pubs.acs.org
PS Patil, US Mahajan, SP Sonawane… - … Process Research & …, 2009 - ACS Publications
… In order to achieve a stereoselective approach to trans-4-aminocyclohexanecarboxylic acid, we aimed at starting with a readily accessible substrate, which would be easily converted to …
Number of citations: 4 pubs.acs.org
K Snyder, T Murray, G DeLander… - Journal of Medicinal …, 1993 - ACS Publications
Design Rationale and Synthesis. Molecular mod-eling with the AMBER16· 16 program was used to examine possible conformational constraints forincorporation into positions 2 and 3 …
Number of citations: 3 pubs.acs.org
KI Karpayichyus, LA Patotskene… - Bulletin of the Academy of …, 1978 - Springer
… and sarcolysyl-trans-4-aminocyclohexanecarboxylic acid (VIII… N-carbobenzoxy-trans-4-aminocyclohexanecarboxylic acid, … acid and trans-4-aminocyclohexanecarboxylic acid, …
Number of citations: 2 link.springer.com
GS Bhosle, M Fernandes - ChemMedChem, 2017 - Wiley Online Library
… Specifically, we present our studies where cis- and trans-4-aminocyclohexanecarboxylic acid (X CHA and X THA respectively) and cis- and trans-4-aminocyclohexaneacetic acid (X …
L Kosykhova, A Palaima… - Pharmaceutical Chemistry …, 2000 - Springer
… of these compounds contain cytoactive ethyleneimine and/or di (2-chloroethyl) amino groups and the residues of aminocyclohexane, cis-or trans-4-aminocyclohexanecarboxylic acid …
Number of citations: 1 link.springer.com
V Škarić, M Kovačević, D Škarić - Journal of the Chemical Society …, 1976 - pubs.rsc.org
cis-and trans-3- and 4-Aminocyclohexanecarboxylic acids have been inserted into di- and tri-peptides containing L-phenylalanine and L-cysteine. Dipeptide derivatives containing L-…
Number of citations: 8 pubs.rsc.org

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